molecular formula C22H17N2NaO5S B13799162 2-Anthracenesulfonic acid, 1-amino-4-[(2,4-dimethylphenyl)amino]-9,10-dihydro-9,10-dioxo-, monosodium salt CAS No. 61109-39-5

2-Anthracenesulfonic acid, 1-amino-4-[(2,4-dimethylphenyl)amino]-9,10-dihydro-9,10-dioxo-, monosodium salt

Cat. No.: B13799162
CAS No.: 61109-39-5
M. Wt: 444.4 g/mol
InChI Key: SKVZAVBUTKYIAK-UHFFFAOYSA-M
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Description

2-Anthracenesulfonic acid, 1-amino-4-[(2,4-dimethylphenyl)amino]-9,10-dihydro-9,10-dioxo-, monosodium salt is a complex organic compound with significant applications in various scientific fields. It is known for its role as a potent and selective antagonist for the UTP-activated P2Y4 receptor . This compound is characterized by its unique structure, which includes an anthracenesulfonic acid core with amino and dimethylphenylamino substituents.

Preparation Methods

The synthesis of 2-Anthracenesulfonic acid, 1-amino-4-[(2,4-dimethylphenyl)amino]-9,10-dihydro-9,10-dioxo-, monosodium salt involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product’s purity and yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to the formation of quinones, while reduction can yield hydroquinones .

Scientific Research Applications

2-Anthracenesulfonic acid, 1-amino-4-[(2,4-dimethylphenyl)amino]-9,10-dihydro-9,10-dioxo-, monosodium salt has a wide range of scientific research applications. In chemistry, it is used as a reagent for studying various chemical reactions and mechanisms. In biology, it serves as a tool for investigating cellular processes and signaling pathways, particularly those involving the P2Y4 receptor . In medicine, this compound is explored for its potential therapeutic applications, including its role as an antagonist in various receptor-mediated processes. Additionally, it has industrial applications in the production of dyes and pigments .

Mechanism of Action

The mechanism of action of this compound involves its interaction with the P2Y4 receptor. As an antagonist, it binds to the receptor and inhibits its activation by UTP (uridine triphosphate). This inhibition affects various downstream signaling pathways, leading to altered cellular responses. The molecular targets and pathways involved in this process are crucial for understanding the compound’s effects and potential therapeutic applications .

Comparison with Similar Compounds

Properties

CAS No.

61109-39-5

Molecular Formula

C22H17N2NaO5S

Molecular Weight

444.4 g/mol

IUPAC Name

sodium;1-amino-4-(2,4-dimethylanilino)-9,10-dioxoanthracene-2-sulfonate

InChI

InChI=1S/C22H18N2O5S.Na/c1-11-7-8-15(12(2)9-11)24-16-10-17(30(27,28)29)20(23)19-18(16)21(25)13-5-3-4-6-14(13)22(19)26;/h3-10,24H,23H2,1-2H3,(H,27,28,29);/q;+1/p-1

InChI Key

SKVZAVBUTKYIAK-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-])C.[Na+]

Origin of Product

United States

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